Pdq dibromide

Description

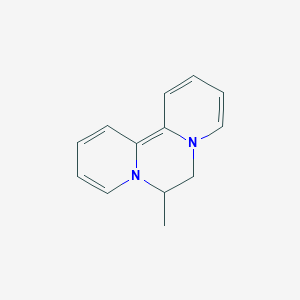

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-7,10-diazatricyclo[8.4.0.02,7]tetradeca-1,3,5,11,13-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-10-14-8-4-2-6-12(14)13-7-3-5-9-15(11)13/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOLZOYZSYYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C=CC=CC2=C3N1C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923640 | |

| Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121013-72-7 | |

| Record name | Propylene diquat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121013727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 7,8 Dihydro 6h Dipyrido 1,2 A:2′,1′ C 1 2 Diazepinediium Dibromide

Established Synthetic Pathways for the Dipyridinium Dibromide Backbone

The formation of the core dipyridinium dibromide structure is a critical step in the synthesis of Pdq dibromide and its analogs.

Bench-Scale Synthesis and Optimization Protocols for Compound Preparation

A common laboratory-scale synthesis of the parent compound, 7,8-dihydro-6H-dipyrido[1,2-a:2′,1′-c] acs.orgarkat-usa.orgdiazepinediium dibromide (referred to as PDQ), involves the reaction of 2,2'-bipyridyl with 1,3-dibromopropane (B121459). acs.orgrsc.org In a typical procedure, 1 gram of 2,2'-bipyridyl is mixed with 10 ml of trimethylene dibromide in a flask. acs.org The mixture is then heated to 100°C and refluxed for 16 hours. acs.org This process leads to the formation of a pale yellow powder, which is the desired product. acs.org The product can be separated from the excess trimethylene dibromide by filtration and then dried. acs.org

Optimization of this reaction often involves adjusting the temperature, reaction time, and the ratio of reactants to maximize the yield and purity of the final product. For instance, in the synthesis of a related derivative, the reaction is carried out at 120°C for 12 hours in acetonitrile (B52724). rsc.org The purity of the resulting this compound is typically confirmed using techniques such as 1H Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Table 1: Bench-Scale Synthesis of this compound

| Parameter | Value | Reference |

| Reactant 1 | 2,2'-Bipyridyl | acs.org |

| Reactant 2 | 1,3-Dibromopropane | acs.orgrsc.org |

| Solvent | Acetonitrile (in some derivatives) | rsc.org |

| Temperature | 100-120°C | acs.orgrsc.org |

| Reaction Time | 12-16 hours | acs.orgrsc.org |

| Product Appearance | Pale yellow powder | acs.org |

| Purification Method | Filtration | acs.org |

Chromatographic and Other Isolation Techniques for High Purity Product

Achieving high purity of dipyridinium compounds like this compound is crucial for their application in various research areas. Chromatographic techniques are widely employed for this purpose. Normal-phase ion-pair chromatography using silica (B1680970) gel is a facile and inexpensive method for the purification of quaternary ammonium (B1175870) and pyridinium (B92312) compounds. researchgate.net This technique can be applied in both thin-layer chromatography (TLC) for analysis and flash column chromatography for preparative separation. researchgate.net

For more challenging separations, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, often using a C18 column, is effective for purifying pyridinium derivatives. arkat-usa.orgresearchgate.net The mobile phase composition can be optimized to achieve selective separation of highly hydrophilic solutes. mdpi.com For instance, a mixture of acetonitrile and water can be used as the eluent. arkat-usa.org In some cases, an ion-pairing agent like heptafluorobutyric acid (HFBA) is added to the mobile phase to improve retention and separation. researchgate.net

Other isolation techniques include recrystallization and solid-phase extraction (SPE). Recrystallization from a suitable solvent can yield highly pure crystalline products. SPE, particularly using cation-exchange cartridges, can be used for the selective pre-concentration and purification of ionic liquid cations from dilute solutions. mdpi.com

Table 2: Purification Techniques for Dipyridinium Compounds

| Technique | Stationary Phase | Mobile Phase/Solvent | Application | Reference |

| Normal-Phase Ion-Pair Chromatography | Silica Gel | - | Preparative separation | researchgate.net |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water | High purity separation | arkat-usa.orgresearchgate.net |

| Solid-Phase Extraction | Cation-Exchange | Methanol/Ammonium Chloride | Pre-concentration and purification | mdpi.com |

| Recrystallization | Various Solvents | - | Crystalline product formation | d-nb.info |

Exploration of Novel Synthetic Routes and Functionalization Strategies

The development of new synthetic methods allows for the creation of diverse analogs of this compound with tailored properties.

Stereoselective Synthesis of Analogues

The stereoselective synthesis of dihydropyridines and their derivatives is an active area of research, driven by the importance of these motifs in bioactive molecules. mdpi.com While direct information on the stereoselective synthesis of this compound itself is limited, general strategies for the asymmetric synthesis of related pyridinium salt derivatives can be considered.

One approach involves the catalytic stereoselective dearomatization of pyridines. mdpi.com For example, nicotinic acid-ester-derived pyridinium salts can undergo rhodium-catalyzed asymmetric 1,2-addition of aryl boronic acids to yield 1,2-dihydropyridines with high enantioselectivity. mdpi.com Another strategy utilizes pyridinium ylides in one-pot tandem reactions to generate highly stereoselective polysubstituted cyclopropane (B1198618) derivatives. researchgate.net These methods highlight the potential for developing stereoselective routes to chiral analogs of this compound.

Furthermore, photochemical methods involving pyridinium salts have been used for the stereoselective synthesis of polyhydroxylated indolizidines, demonstrating the versatility of pyridinium chemistry in creating complex, stereochemically defined molecules. acs.org

Derivatization for Tailored Reactivity

Derivatization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. This can be achieved by introducing various functional groups onto the dipyridinium backbone. The purpose of such derivatization is often to enhance chromatographic properties, improve analyte stability, or introduce specific functionalities for further reactions. jfda-online.com

For example, the synthesis of dicationic pyridinium ionic liquids with different phenacyl halides allows for the creation of derivatives with specific counter anions. researchgate.net The introduction of substituents on the pyridine (B92270) rings can also influence the compound's redox potential. nist.gov

The process of derivatization can involve reactions such as nucleophilic substitution on a pre-formed dipyridinium ring or by using substituted 2,2'-bipyridyls as starting materials in the initial cyclization reaction. For instance, the synthesis of 2,8-dihydro-7H-chromen-7-one derivatives from lupulones involves an oxidative intramolecular cyclization, showcasing a derivatization strategy that leads to a significant structural change. d-nb.info

Mechanistic Studies of Dipyridinium Ring Formation and Halogenation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and designing new reactions.

The formation of the 7,8-dihydro-6H-dipyrido[1,2-a:2′,1′-c] acs.orgarkat-usa.orgdiazepinediium ring system occurs through a double quaternization reaction. This involves the nucleophilic attack of the nitrogen atoms of 2,2'-bipyridyl on the electrophilic carbon atoms of 1,3-dibromopropane. The reaction proceeds in a stepwise manner, with the first quaternization forming a monocationic intermediate, which then undergoes an intramolecular cyclization to form the final dicationic ring structure. The use of a dihaloalkane like 1,3-dibromopropane is crucial for this cyclization. acs.orgrsc.org

Regarding halogenation reactions, while not directly a part of the synthesis of the parent this compound, the broader context of dipyridinium chemistry involves various halogenation and dehalogenation processes. For instance, in the synthesis of dihalogenated ring-fused benzimidazoles, H2O2/HX (where X is a halogen) is used for oxidative cyclization and selective halogenation. The mechanism involves the in-situ generation of the elemental halogen (X2) from the reaction of hydrogen peroxide with the hydrohalic acid.

Mechanistic studies on related viologen systems, which share the bipyridinium core, have investigated electron transfer processes. acs.orgresearchgate.netacs.orgresearchgate.net These studies, often employing techniques like transient absorption spectroscopy, provide insights into the electronic behavior of the dipyridinium moiety upon photoexcitation, which is relevant for applications in photocatalysis and artificial photosynthesis. acs.orgresearchgate.net The desorption of the radical from a quantum dot surface has been suggested as a crucial step for suppressing charge recombination and enabling the steady-state generation of radicals. acs.org

Elucidation of Reaction Intermediates

The synthesis of 7,8-Dihydro-6H-Dipyrido[1,2-a:2′,1′-c] acs.orgrsc.orgdiazepinediium dibromide, also known as this compound, proceeds through a quaternization reaction. This process involves the reaction of 2,2'-bipyridyl with 1,3-dibromopropane. The reaction mixture is heated, typically under reflux, to facilitate the formation of the desired dicationic heterocyclic system. acs.org

During the synthesis, the nitrogen atoms of the 2,2'-bipyridyl act as nucleophiles, attacking the electrophilic carbon atoms of the 1,3-dibromopropane. This results in the formation of a seven-membered diazepine (B8756704) ring fused with the two pyridine rings.

In related syntheses of similar di-quaternary ammonium compounds, the formation of intermediate species can be inferred. For instance, in the synthesis of other dibromide salts, the reaction mechanism is described as a three-step process. researchgate.net While the specific intermediates for this compound are not explicitly detailed in the provided search results, analogous reactions suggest a stepwise quaternization. Initially, one of the nitrogen atoms of the 2,2'-bipyridyl would react with one of the brominated carbons of 1,3-dibromopropane to form a mono-quaternary intermediate. Subsequent intramolecular cyclization, where the second nitrogen atom attacks the other brominated carbon, would then lead to the final dicationic product.

In the context of other heterocyclic syntheses involving dibromides, such as the formation of 2,6-diamino-9-selenabicyclo[3.3.1]nonane dihydrobromide, the reaction proceeds through the formation of dihydrobromide salt intermediates which precipitate from the reaction mixture. mdpi.com This suggests that the formation of the dibromide salt of the target compound is a key step in its isolation.

Furthermore, studies on the reaction between vicinal diols and hydrogen bromide in acetic acid have established the involvement of cyclic 1,3-dioxolan-2-ylium ions as intermediates, which are then captured by bromide ions. rsc.org This highlights the general principle of cyclic intermediate formation in reactions leading to brominated compounds.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide valuable insights into the reaction mechanism, including the rates of formation of products and the influence of various parameters on the reaction. For the synthesis of this compound, a literature procedure involves heating a mixture of 2,2'-bipyridyl and 1,3-dibromopropane at 100°C under reflux for 16 hours. acs.org This specific time and temperature indicate that the reaction requires a significant duration to proceed to completion, suggesting that the kinetic barrier for the quaternization and cyclization is substantial.

In a broader context, kinetic studies on similar reactions, such as the inhibition of RNA synthesis by phenanthridinium derivatives like ethidium (B1194527) bromide, have been conducted to elucidate reaction mechanisms. nih.gov These studies often involve deriving kinetic equations to describe the dependence of the reaction rate on the concentrations of reactants and inhibitors. nih.gov While not directly about the synthesis of this compound, these methodologies could be applied to understand its formation kinetics.

The rate of a chemical reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. In the synthesis of this compound, the elevated temperature of 100°C is crucial for overcoming the activation energy of the reaction. The 16-hour reaction time suggests that the rate of the key synthetic steps, likely the nucleophilic attack and subsequent cyclization, are relatively slow at this temperature.

Further kinetic investigations could involve monitoring the disappearance of the starting materials (2,2'-bipyridyl and 1,3-dibromopropane) and the appearance of the this compound product over time using techniques like spectroscopy or chromatography. This would allow for the determination of the reaction order and the rate constants for the individual steps, providing a more detailed understanding of the reaction mechanism.

Photochemistry and Electron Transfer Dynamics of 7,8 Dihydro 6h Dipyrido 1,2 A:2′,1′ C 1 2 Diazepinediium Dibromide

Interfacial Electron Transfer Mechanisms in Heterogeneous Systems

The dynamics of electron transfer at the interface between different phases, such as a solid semiconductor and a liquid solution, are fundamental to the operation of many photocatalytic systems. mpie.de In these heterogeneous environments, the transfer of photoexcited electrons from a light absorber to an acceptor molecule like the dipyridinium moiety of Pdq dibromide is a critical primary step. osti.gov

Semiconductor nanocrystals, or quantum dots (QDs), are effective light absorbers for driving chemical reactions. acs.org When CdS quantum dots are used as the photosensitizer, they absorb light and promote an electron to their conduction band. This excited state can then transfer the electron to an acceptor molecule adsorbed on the QD surface. acs.org

In systems containing CdS QDs and this compound (PDQ²⁺), photoinduced electron transfer (ET) occurs from the QD to the dipyridinium moiety. acs.org Studies using transient absorption spectroscopy show that while the ET rates are extremely fast, they are influenced by the redox potential of the acceptor. The rate of electron transfer to PDQ²⁺ is slower than to other common viologens like methyl viologen (MV²⁺) and benzyl (B1604629) viologen (BV²⁺), which have less negative redox potentials. acs.org Despite this, the initial transient charge separation quantum yields are essentially unity for all these viologens, as the ET rates are significantly faster than the intrinsic decay of the exciton (B1674681) within the QD. acs.org

For a photocatalytic cycle to proceed continuously, the photosensitizer (the CdS QD) must be returned to its original state after the initial electron transfer. This is achieved by using a sacrificial electron donor (SED). nih.govsci-hub.box The SED provides an electron to the photo-oxidized QD, thereby regenerating it for another cycle of light absorption and electron transfer. beilstein-journals.orgbeilstein-journals.org

In the photoreduction of this compound using CdS QDs, mercaptopropionic acid has been utilized as an effective sacrificial electron donor in aqueous solutions. acs.org The donor is considered "sacrificial" because it is irreversibly consumed during the reaction, allowing for the sustained accumulation of the reduced product, in this case, the dipyridinium radical cation (PDQ•⁺). nih.govacs.org The selection of an appropriate SED is crucial and depends on factors like its oxidation potential, solubility, and absorption spectrum. nih.govbeilstein-journals.org

Investigation of Electron Transfer from Semiconductor Nanocrystals (e.g., CdS Quantum Dots) to the Dipyridinium Moiety

Formation and Reactivity of the Dipyridinium Radical Cation

The efficiency of radical generation can be quantified by the steady-state quantum yield (QY), which measures the number of radical molecules formed per photon absorbed. Under continuous illumination in a system comprising CdS QDs, a viologen acceptor, and mercaptopropionic acid as a sacrificial donor, the quantum yield for the generation of the Pdq radical cation (PDQ•⁺) was found to be 15.99%. acs.org This yield is notably higher than those observed for methyl viologen (MV•⁺) and benzyl viologen (BV•⁺) under identical conditions. acs.org

| Viologen Radical Cation | Steady-State Quantum Yield (%) |

|---|---|

| PDQ•⁺ | 15.99 |

| MV•⁺ | 12.61 |

| BV•⁺ | 6.56 |

The stability and lifetime of a radical cation are governed by both thermodynamic and kinetic factors. nrel.gov Thermodynamic stabilization can arise from electron delocalization across the molecule's π-system. researchgate.net Kinetic stability is often imparted by steric hindrance, which physically obstructs reactions that would consume the radical, such as dimerization or reaction with the solvent. nrel.gov

In the context of heterogeneous systems with QDs, the interface plays a crucial role. For the PDQ•⁺ radical, a key factor influencing its apparent stability and accumulation is its interaction with the QD surface. acs.org It is speculated that the desorption of the newly formed radical cation from the surface of the quantum dot is an essential step. acs.org This physical separation from the oxidized QD hinders the reverse reaction, thereby increasing the radical's effective lifetime and contributing to the higher steady-state quantum yield. acs.org

Determination of Steady-State Radical Generation Quantum Yields

Charge Recombination Kinetics and Strategies for Suppression

In the CdS QD-viologen system, the rates of charge recombination are significantly influenced by the redox potential of the viologen. acs.org The CR rate for the PDQ•⁺ radical with the oxidized QD is slower than that for MV•⁺ and BV•⁺. This trend is opposite to the driving force for the forward electron transfer and suggests the recombination process occurs in the Marcus inverted region, where reaction rates decrease as the driving force for the reaction increases. acs.org

The most effective strategy for suppressing charge recombination in this system is facilitating the escape of the reduced species from the interface. acs.org The desorption of the PDQ•⁺ radical from the QD surface effectively separates the charges over a longer distance, significantly slowing the recombination kinetics. acs.org The presence of a long-lived component in the radical decay kinetics, whose amplitude correlates with the steady-state QY, is attributed to these desorbed radicals, which are less susceptible to immediate recombination. acs.org

Analysis of Intrinsic Exciton Decay and Initial Charge Separation Efficiency

In systems involving 7,8-Dihydro-6H-Dipyrido[1,2-a:2′,1′-c] unige.chresearchgate.netdiazepinediium (PDQ²⁺) and Cadmium Sulfide (B99878) (CdS) quantum dots (QDs) as light absorbers, the initial charge separation efficiency approaches unity. acs.orgresearchgate.net Transient absorption spectroscopy studies reveal that the rates of initial electron transfer (ET) from the excited conduction band of the quantum dot to the viologen mediators are significantly faster than the intrinsic exciton decay within the QD itself. acs.orgresearchgate.netacs.org This kinetic advantage ensures that virtually every exciton generated within the QD leads to a charge-separated state.

The process begins with the photoexcitation of the QD, which creates an electron-hole pair, or exciton. mdpi.com The subsequent electron transfer to an acceptor molecule like PDQ²⁺ must compete with the natural decay of this exciton (either through radiative or non-radiative pathways). acs.orgmdpi.com For the CdS QD system with PDQ²⁺, the electron transfer is highly efficient. acs.orgresearchgate.net While the specific rates of electron transfer vary with the redox potential of the viologen used, they are consistently much higher than the rate of intrinsic exciton decay. acs.orgresearchgate.net Consequently, the initial transient charge separation quantum yields are unity across different viologen derivatives, including PDQ²⁺, indicating that charge recombination at this initial stage is negligible. acs.orgresearchgate.netacs.org

The following table summarizes the initial charge separation and steady-state quantum yields for PDQ²⁺ and other viologens in a CdS QD system.

| Viologen | Initial Charge Separation QY | Steady-State Radical Generation QY (%) |

| PDQ²⁺ | ~ 1 | 15.99 |

| MV²⁺ | ~ 1 | 12.61 |

| BV²⁺ | ~ 1 | 6.56 |

| QY = Quantum Yield. Data sourced from studies on CdS quantum dot systems. acs.orgresearchgate.net |

Influence of Radical Desorption from Quantum Dot Surfaces on Charge Recombination Pathways

In the case of CdS QDs with various viologen mediators, the rates of charge recombination follow the order of Benzyl Viologen (BV²⁺) > Methyl Viologen (MV²⁺) > PDQ²⁺. acs.orgresearchgate.net This trend indicates that the charge-separated state is most stable and longest-lived for PDQ²⁺. The slower recombination for PDQ²⁺ contributes to its higher steady-state radical generation quantum yield (15.99%) compared to the other viologens. acs.orgresearchgate.net

A key hypothesis for the suppression of charge recombination is the desorption of the newly formed viologen radical (e.g., PDQ•⁺) from the surface of the quantum dot. acs.orgresearchgate.net When the radical remains bound to the QD surface, the electron and hole are held in close proximity, facilitating rapid recombination. acs.org The desorption of the radical into the surrounding solution physically separates the charges, hindering the back electron transfer process. acs.orgresearchgate.net This desorption is considered essential for the existence of a long-lived component in the radical decay kinetics and for the successful steady-state generation of radicals. acs.orgresearchgate.net The molecular-level changes in surface chemistry upon charge transfer are known to be crucial, as the quantum dot surface is redox active and can influence electronic properties through ligand interactions. nih.gov

Photophysical Properties of the Dipyridinium System and Its Radical

The dipyridinium system, a class of compounds to which PDQ²⁺ belongs, exhibits distinct photophysical properties characterized by intermolecular electron transfer and, in some cases, fluorescence. unige.ch These properties are heavily influenced by the molecular structure, the surrounding environment (solvent), and the nature of the counterion. unige.chresearchgate.net

Upon photoexcitation, the primary photochemical event for many viologens is the reduction of the dipyridinium core via intermolecular electron transfer, leading to the formation of a viologen radical cation (e.g., PDQ•⁺). unige.ch This radical species is intensely colored and has its own characteristic absorption spectrum. acs.org

While many viologen-type compounds are known for their redox activity rather than their luminescence, some dipyridinium systems do exhibit fluorescence. unige.ch The fluorescence quantum yields and lifetimes are sensitive to the rigidity of the molecular structure; increasing rigidity can lead to a more intense and narrower emission band. researchgate.net However, the formation of pyridinium (B92312) salts often leads to a significant reduction in fluorescence quantum yield (φ) compared to the parent molecule. researchgate.net This quenching is often due to the introduction of new non-radiative deactivation pathways upon quaternization. mdpi.com

The photophysical behavior can be summarized in the following table, which shows representative data for related pyridinium systems.

| Property | Observation in Pyridinium/Dipyridinium Systems |

| Absorption | Strong absorption in the UV region. The radical cation has a characteristic strong absorption in the visible region. unige.chacs.org |

| Emission | Fluorescence is often weak or quenched upon salt formation. Emission intensity can be enhanced by increasing structural rigidity. unige.chresearchgate.netresearchgate.net |

| Deactivation | Dominated by non-radiative pathways, including efficient intermolecular electron transfer to form the radical cation. unige.chmdpi.com |

| Radical Properties | The radical cation is a stable species that can be generated photochemically and is responsible for the photochromic behavior of these systems. unige.chacs.org |

| This table represents general properties observed across various pyridinium and dipyridinium compounds as specific data for this compound was not available in the search results. |

Coordination Chemistry and Metallo Supramolecular Assemblies of 7,8 Dihydro 6h Dipyrido 1,2 A:2′,1′ C 1 2 Diazepinediium Dibromide

Ligating Behavior of the Dipyridinium Core with Transition Metals

The core of Pdq dibromide features a dipyridinium unit, which is a dicationic, nitrogen-containing heterocyclic system. The positively charged nature of the pyridinium (B92312) rings significantly influences its ligating behavior. Unlike neutral pyridine (B92270) or bipyridine ligands, which act as strong sigma-donors to metal centers, the dipyridinium cation is a poor electron donor. Consequently, direct coordination of the pyridinium nitrogen atoms to a metal center is generally not favored.

However, the dipyridinium core can participate in coordination chemistry through several alternative mechanisms:

Redox-Active Ligation: The dipyridinium moiety is redox-active and can be reduced to a neutral radical or a dianionic species. These reduced forms are much more electron-rich and can readily coordinate to transition metals through the nitrogen atoms. The redox potential of the dipyridinium unit is a key parameter governing this behavior.

Host-Guest Interactions: The cavity-like structure of the dipyridinium core can encapsulate small molecules or anions, which may in turn coordinate to a metal center, leading to the formation of complex supramolecular assemblies.

The specific ligating behavior of this compound with a given transition metal will depend on a delicate balance of factors including the metal's oxidation state and coordination preferences, the solvent system, and the presence of other competing ligands.

Synthesis and Spectroscopic Characterization of Metal-Dipyridinium Complexes

The synthesis of metal complexes involving this compound can be approached through several synthetic strategies, largely extrapolated from the chemistry of similar dipyridinium compounds. A common method involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial, as it must be capable of dissolving both the ionic ligand and the metal precursor. For instance, a study by Zhao et al. (2018) reported the synthesis of this compound itself for use in electron transfer studies. acs.orgresearchgate.net

The general procedure for synthesizing metal complexes would likely involve mixing an ethanolic or aqueous solution of a metal salt (e.g., chlorides or nitrates) with a solution of this compound. researchgate.net The resulting product can be isolated by precipitation or crystallization.

Spectroscopic Characterization:

The characterization of any resulting metal-dipyridinium complexes would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the integrity of the dipyridinium ligand within the complex. Significant shifts in the proton and carbon signals, particularly those of the pyridinium rings, would indicate electronic interactions with the metal center or changes in the local environment upon complexation.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information about the coordination of counter-ions or other ligands to the metal center. Changes in the vibrational modes of the dipyridinium core can also offer insights into its interaction with the metal.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes are expected to be dominated by intra-ligand charge transfer (ILCT) bands within the dipyridinium unit. The formation of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands would depend on the nature of the metal and its coordination environment. mdpi.com

| Technique | Expected Observations for a Hypothetical [M(Pdq)Xn] Complex |

|---|---|

| 1H NMR | Shifts in pyridinium proton signals indicating electronic perturbation. |

| IR Spectroscopy | Appearance of new bands corresponding to metal-ligand vibrations. |

| UV-Vis Spectroscopy | Potential appearance of MLCT or LMCT bands in addition to ILCT bands. |

Structure-Reactivity Relationships in Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Dipyridinium Moieties

Coordination polymers and MOFs are extended crystalline structures built from metal nodes and organic linkers. The incorporation of dipyridinium moieties, such as the core of this compound, into these frameworks can impart unique properties, including redox activity, guest-responsive behavior, and interesting electronic characteristics.

The structure-reactivity relationships in such materials are governed by several factors:

Role of the Dipyridinium Unit: The dipyridinium cation can act as a charge-balancing species within the framework, a template directing the assembly of the structure, or, in its reduced form, as a coordinating linker.

Porosity and Guest Interactions: The resulting MOFs can exhibit porosity, allowing for the inclusion of guest molecules. The dipyridinium units lining the pores can interact with these guests through electrostatic or π-π interactions, influencing the material's adsorption and separation properties. For example, MOFs with pyridinium-functionalized linkers have shown high selectivity for CO2 capture. nih.gov

Redox-Switchable Properties: The ability of the dipyridinium moiety to undergo reversible redox reactions can be translated into switchable properties for the entire MOF. For instance, a change in the redox state of the dipyridinium unit could alter the framework's color, conductivity, or magnetic properties.

The reactivity of these frameworks is often associated with the accessibility of the metal centers and the functional groups on the organic linkers. Post-synthetic modification of MOFs containing dipyridinium moieties is a promising avenue for introducing new functionalities. berkeley.edu

Influence of Ligand Architecture on Coordination Geometry and Electronic Structure

The specific architecture of the this compound ligand, with its seven-membered diazepine (B8756704) ring, imposes significant steric and electronic constraints that influence the coordination geometry and electronic structure of its potential metal complexes.

Coordination Geometry:

The bite angle and flexibility of the ligand are critical determinants of the resulting coordination geometry. While direct coordination of the dicationic this compound is unlikely, if reduced to a neutral or anionic form, the two nitrogen atoms of the dipyridyl system could chelate a metal ion. The seven-membered ring in this compound would lead to a larger bite angle compared to a simple bipyridine ligand. This can favor the formation of distorted coordination geometries around the metal center. In related systems, the flexibility of the linker between pyridyl units has been shown to allow for both meridional and facial coordination modes in octahedral complexes. mdpi.com

| Ligand Type | Typical Coordination Geometry | Influencing Factors |

|---|---|---|

| Rigid Bipyridine | Well-defined (e.g., square planar, octahedral) | Small, fixed bite angle |

| Flexible Dipyridinium (like Pdq) | Distorted geometries | Larger, more flexible bite angle |

Electronic Structure:

The electronic structure of metal complexes containing dipyridinium-type ligands is characterized by the interplay between the metal-based orbitals and the ligand-based molecular orbitals.

Electron Acceptor Properties: The dipyridinium cation is a strong electron acceptor. In a complex, it can participate in metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a low-lying π* orbital of the dipyridinium ligand. acs.org

Non-Covalent Interactions: The extended π-system of the dipyridinium core can engage in π-π stacking interactions in the solid state, which can lead to the formation of supramolecular assemblies with interesting electronic properties, such as enhanced conductivity.

Advanced Spectroscopic and Theoretical Characterization of 7,8 Dihydro 6h Dipyrido 1,2 A:2′,1′ C 1 2 Diazepinediium Dibromide

Advanced Spectroscopic Techniques for Elucidating Electronic and Structural Properties

Spectroscopic techniques are indispensable for probing the fundamental properties of molecules. For a redox-active compound like Pdq dibromide, methods that can track fast electron transfer processes and characterize short-lived excited states are particularly valuable.

Time-Resolved Spectroscopy for Kinetic Analysis (e.g., Transient Absorption Spectroscopy)

Time-resolved spectroscopy allows for the observation of fleeting intermediate states in chemical reactions by using short pulses of light. aps.org Transient absorption (TA) spectroscopy, a pump-probe technique, is especially powerful for analyzing the kinetics of photoinduced processes. edinst.com

In studies involving the photoreduction of viologen derivatives by cadmium sulfide (B99878) (CdS) quantum dots (QDs), TA spectroscopy has been employed to elucidate the kinetic factors that govern the efficiency of the process. researchgate.netacs.org In these experiments, a pump laser pulse excites the CdS QDs, and a subsequent probe pulse measures the absorption changes as a function of time, allowing for the tracking of species like the reduced viologen radical (PDQ•+). researchgate.netacs.org

Research shows that upon photoexcitation of the CdS QDs, an electron is transferred to the adsorbed PDQ²⁺ molecule. acs.org The kinetics of this electron transfer (ET) and the competing back electron transfer, or charge recombination (CR), have been meticulously studied. The initial ET from the excited QD to PDQ²⁺ is an ultrafast process, though its rate is slower compared to other viologens like benzyl (B1604629) viologen (BV²⁺) and methyl viologen (MV²⁺) due to a lower driving force. acs.org However, the initial charge separation quantum yield is near unity for all these viologens because the ET rates are significantly faster than the intrinsic decay of the excited state of the quantum dot. acs.org

Crucially, the rate of charge recombination for PDQ²⁺ is slower than for BV²⁺ and MV²⁺. acs.org This slower recombination is a key factor leading to a higher steady-state radical generation quantum yield for PDQ•+, which was measured at 15.99%. researchgate.netacs.org It is speculated that the desorption of the formed radical from the surface of the quantum dot is essential for suppressing charge recombination and enabling the accumulation of the reduced species. acs.org

Table 1: Kinetic Data for Viologen Photoreduction by CdS Quantum Dots This table is based on data presented in studies of viologen derivatives with CdS quantum dots. researchgate.netacs.org

| Viologen Derivative | Electron Transfer (ET) Rate Order | Charge Recombination (CR) Rate Order | Steady-State Radical Generation Quantum Yield (QY) |

| PDQ²⁺ | Slowest | Slowest | 15.99% |

| MV²⁺ | Intermediate | Intermediate | 12.61% |

| BV²⁺ | Fastest | Fastest | 6.56% |

Luminescence and Emission Spectroscopy for Excited State Characterization

Luminescence and emission spectroscopy are powerful techniques for characterizing the excited states of molecules. researchgate.netresearchgate.net These methods measure the light emitted from a molecule after it has been promoted to an electronically excited state. The resulting spectrum can provide information about the energy levels of the excited states and their lifetimes. researchgate.net Time-resolved luminescence spectroscopy, for instance, can be used to monitor the stability of nanomaterials and the dynamics of their dissolution by tracking changes in luminescence lifetime. nih.gov

While these techniques are widely used, specific luminescence or emission spectra for this compound itself are not detailed in the available research. In systems where its cation (DQ²⁺) is used as an electron acceptor, photoluminescence (PL) spectroscopy has been employed, but the focus was on detecting other species, such as hydroxyl radicals, rather than characterizing the emission properties of the viologen itself. rsc.org Generally, viologens are known to be efficient quenchers of fluorescence, and their dicationic forms are typically non-emissive. Any potential emission would likely arise from their radical cation or other reduced forms, which could be investigated to further understand their excited state dynamics following a reduction event.

Computational Chemistry Approaches for Understanding Reactivity and Properties

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of structure, properties, and reactivity. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Redox Potentials, and Energy Levels

Quantum chemical calculations are fundamental to modern chemistry for predicting molecular properties. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost, making it suitable for calculating the electronic structure of molecules. mdpi.comnist.gov DFT is widely used to determine key parameters such as redox potentials and molecular orbital energy levels, which are critical for understanding the behavior of redox-active compounds like this compound. enea.it

The one-electron reduction potential (E(V²⁺/V•⁺)) is a defining characteristic of a viologen. For the 7,8-Dihydro-6H-Dipyrido[1,2-a:2′,1′-c] rsc.orgresearchgate.netdiazepinediium cation, this value is reported to be -0.55 V versus the Normal Hydrogen Electrode (NHE). cuny.edu This potential is more negative than that of methyl viologen (-0.45 V), indicating it is harder to reduce but results in a stronger reducing agent once formed. researchgate.netacs.org Such redox potentials are crucial for designing photochemical systems, as they determine the thermodynamic driving force for electron transfer between a photosensitizer (like a quantum dot) and the viologen. researchgate.netacs.org DFT calculations can predict these potentials, helping to screen and select appropriate mediators for applications like artificial photosynthesis.

Molecular Modeling and Dynamics Simulations of Interfacial Processes and Self-Assembly

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for studying the behavior of molecules over time. arxiv.org MD simulations can model the self-assembly of surfactants into micelles or the interaction of drug molecules with a cell membrane, providing insights into the underlying molecular interactions that drive these processes. researchgate.netarxiv.org

For a charged molecule like the this compound cation, understanding its behavior at interfaces is critical, especially in the context of its interaction with quantum dot surfaces. researchgate.netacs.org While specific MD simulations for the self-assembly or interfacial dynamics of this compound are not described in the available literature, these techniques are highly relevant. Simulations could be used to model the adsorption of the dication onto a negatively charged ligand shell of a quantum dot, explore the conformation of the molecule on the surface, and investigate the dynamics of the reduced radical desorbing from the surface. Such simulations would provide valuable, atomistic-level details to explain experimental observations, such as why slower charge recombination is observed for PDQ²⁺ compared to other viologens. acs.org

Theoretical Prediction of Spectroscopic Features and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results. arxiv.orgmdpi.com For example, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), while other methods can predict vibrational (infrared and Raman) and NMR spectra.

This comparison between theoretical and experimental spectra serves several purposes. edinst.com It can confirm the structure of a synthesized compound, help assign specific peaks in a complex experimental spectrum, and validate the accuracy of the computational model. A good agreement between the calculated and measured spectra provides confidence that the theoretical model accurately describes the electronic structure and geometry of the molecule. edinst.com Although this is a common and powerful approach in chemical characterization, specific studies detailing the theoretical prediction of the spectroscopic features of this compound and their direct comparison with experimental data were not identified in the searched literature.

Applications of 7,8 Dihydro 6h Dipyrido 1,2 A:2′,1′ C 1 2 Diazepinediium Dibromide in Advanced Chemical Systems

Photocatalytic Systems and Artificial Photosynthesis Research

The redox-active nature of the Pdq²⁺ dication makes it a valuable component in photocatalytic systems, which aim to mimic natural photosynthesis by converting light energy into chemical energy. americanelements.com Artificial photosynthesis is a scientific endeavor that seeks to replicate the natural process of photosynthesis to generate clean and sustainable energy. sigmaaldrich.comjkenterprises.com.pk

Role in Solar Energy Conversion and Photoelectrochemical Hydrogen Production

In the quest for efficient solar energy conversion, Pdq dibromide and related viologen derivatives serve as effective molecular redox mediators and electron acceptors. wikipedia.orguni.lu When paired with light-absorbing semiconductors like cadmium sulfide (B99878) (CdS) quantum dots, the Pdq²⁺ dication can be rapidly photoreduced to its radical cation (Pdq•⁺). wikipedia.org This process is a key step in converting solar energy into stored chemical potential.

One study investigating the photoreduction of various viologen derivatives with CdS quantum dots as the light absorber found that Pdq²⁺ exhibited a steady-state radical generation quantum yield of 15.99%. wikipedia.org This efficiency highlights its potential in systems designed for solar fuel production.

Furthermore, derivatives of diquat (B7796111), such as this compound, are used to probe the reducing power of novel photocatalytic materials designed for hydrogen production. fishersci.at For instance, it has been used as an organic electron acceptor in conjunction with molybdenum disulfide/cadmium sulfide (MoS₂/CdS) nanostructures to confirm the generation of reducing equivalents under irradiation, a critical step in photoelectrochemical hydrogen evolution. fishersci.at Photoelectrochemical (PEC) systems are a promising technology for green hydrogen production by harnessing solar energy. fishersci.nonih.govnih.gov The integration of light absorption and chemical reaction in a single device offers a pathway to reduce capital and operational expenditures for hydrogen generation. nih.gov

Applications in Photocatalytic Organic Transformations (e.g., Reductions and Oxidations)

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical reactions under mild conditions. nih.gov this compound has been successfully incorporated into photocatalytic systems to drive various organic transformations.

A notable application is its integration into a porous linear-polymer catalyst. fishersci.be This heterogeneous photocatalyst, containing the Pdq²⁺ moiety (referred to as PDI dibromide in the study), demonstrated versatility in several photoredox reactions. For example, it effectively catalyzed the aerobic oxidation of a thioether to its corresponding sulfoxide (B87167) in 95% yield. fishersci.be The same polymer system could also perform photoreduction reactions, such as the hydrodehalogenation of an aryl bromide, using triethylamine (B128534) as a terminal reductant. fishersci.be

The development of such heterogeneous catalysts is significant as it simplifies the separation of the catalyst from the reaction products and allows for its reuse, which is a key principle of green chemistry. fishersci.befishersci.com Covalent Organic Frameworks (COFs) containing a Pdq²⁺ unit (PDQ-COF) have also been explored for photocatalytic applications, such as the reduction of carbon dioxide. fishersci.ca These frameworks provide a robust and porous structure, facilitating efficient light absorption and charge separation, which are crucial for catalytic activity. fishersci.cafishersci.com

Electrochromic Materials and Devices for Display Technologies

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Viologens, the class of compounds to which this compound belongs, are well-known for their electrochromic properties. cenmed.com When a voltage is applied, the typically colorless dicationic form (like Pdq²⁺) undergoes a one-electron reduction to form a intensely colored, stable radical cation. cenmed.com

This reversible color change makes them suitable for applications in smart windows, displays, and other electrochromic devices. cenmed.com The insoluble nature of the colored radical cation allows it to deposit as a thin film on the electrode surface, providing high optical contrast. cenmed.com While specific studies focusing solely on this compound for electrochromic devices are not prevalent in the reviewed literature, its fundamental similarity to other viologens suggests strong potential in this area. The performance of such devices often depends on the stability of the radical cation and the efficiency of the redox switching, attributes for which viologens are well-regarded. cenmed.com

Redox-Active Materials for Energy Storage (e.g., Flow Batteries)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, which is essential for integrating intermittent renewable energy sources like solar and wind into the power grid. fishersci.sesandia.gov These batteries store energy in liquid electrolytes containing dissolved redox-active species. Viologens are attractive candidates for the negative electrolyte (anolyte) in aqueous organic RFBs due to their suitable redox potentials and chemical stability. fishersci.seepfl.ch

Although direct applications of this compound in flow batteries are not explicitly detailed in the available research, the closely related zinc-bromide flow battery technology is well-established. wikipedia.orgonetetra.comsydney.edu.auvanitec.orgazom.com These systems utilize the zinc/zinc ion and bromide/bromine redox couples. The development of organic-based RFBs, including those using viologen derivatives, aims to create more sustainable and tunable energy storage solutions. fishersci.seanl.govrsc.org The incorporation of redox-active materials into polymers is another strategy being explored to enhance the performance and safety of energy storage devices like batteries and supercapacitors. fishersci.co.uknih.govnih.gov Given its redox activity, this compound represents a potential building block for such advanced energy storage materials.

Supramolecular Chemistry and Host-Guest Interactions for Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex, self-assembled structures. fishersci.comcenmed.com A key aspect of this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule with high specificity. fishersci.comfishersci.co.ukwikipedia.org

The rigid, charged structure of the Pdq²⁺ cation makes it an interesting component for constructing host-guest systems. When integrated into larger structures like Covalent Organic Frameworks (PDQ-COFs), it can create defined cavities or recognition sites. fishersci.ca These sites can selectively bind other molecules (guests), driven by non-covalent forces. fishersci.cafishersci.co.uk This molecular recognition capability is crucial for applications in chemical sensing, separation technologies, and catalysis, where the framework acts as a nanoreactor, confining reactants and influencing reaction pathways. fishersci.cawikipedia.org

Integration into Polymeric and Nanostructured Catalytic Systems

To bridge the gap between homogeneous and heterogeneous catalysis, there is significant interest in immobilizing active molecular catalysts onto solid supports like polymers or nanostructures. azom.com This approach combines the high selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous catalysts.

This compound has been successfully integrated into such advanced catalytic systems. As previously mentioned, its incorporation into a microporous linear polymer created a robust and recyclable photocatalyst. fishersci.be The polymer backbone provides processability and stability, while the Pdq²⁺ units act as the catalytic centers. fishersci.be This design is particularly advantageous for use in continuous-flow reactors, which offer enhanced efficiency and safety for large-scale chemical synthesis. fishersci.be

Beyond polymers, this compound is used in conjunction with inorganic nanostructures. Its role as an electron acceptor has been studied with cadmium sulfide (CdS) quantum dots and molybdenum disulfide (MoS₂) nanosheets. wikipedia.orgfishersci.at These hybrid systems leverage the light-harvesting properties of the semiconductor nanostructures and the electron-mediating capabilities of the Pdq²⁺ molecule to drive photocatalytic reactions. wikipedia.orgepfl.ch The development of such nanostructured catalysts is a rapidly advancing area, with applications ranging from environmental remediation to fine chemical synthesis. sydney.edu.au

Future Directions and Interdisciplinary Research Perspectives for 7,8 Dihydro 6h Dipyrido 1,2 A:2′,1′ C 1 2 Diazepinediium Dibromide

Development of Responsive Materials and Stimuli-Responsive Systems

The inherent redox activity of dipyridinium compounds, such as Pdq dibromide, makes them prime candidates for the development of "smart" materials that can respond to external stimuli. These materials can change their properties in response to triggers like light, electricity, or chemical changes. wikipedia.orgsigmaaldrich.com

Viologens, the class of compounds to which this compound belongs, are well-known for their electrochromic properties. They can exist in at least three reversible redox states, each with a distinct color. nih.gov This property is fundamental to their use in stimuli-responsive systems. For example, applying an electrical potential can switch the material from a transparent state to a colored one, a principle already utilized in smart glass technology. Future research is focused on integrating this compound and similar derivatives into more complex systems.

One promising area is the creation of multi-responsive materials. For instance, researchers have developed supramolecular hydrogels incorporating bipyridinium units that respond to light, redox, and chemical stimuli, demonstrating potential applications in shape-memory and self-healing materials. nih.govnih.gov The integration of this compound into such systems could lead to materials with tunable and complex responsive behaviors, useful for sensors, actuators, and controlled-release systems. cenmed.comwikipedia.org Research has also explored host-guest systems where the binding and release of guest molecules within a macrocycle can be controlled by external triggers, a concept applicable to dipyridinium salts. cenmed.com

Scalable Synthesis and Industrial Applications of Dipyridinium Derivatives

The transition of a promising compound from laboratory curiosity to industrial staple hinges on the development of scalable and cost-effective synthesis methods. While specific scalable synthesis routes for this compound are not widely published, methods for its precursors, such as substituted bipyridines, are well-established. sigmaaldrich.com The synthesis of 5,5'-dibromo-2,2'-bipyridine, a key building block for many complex ligands, can be performed on a multigram scale from inexpensive starting materials. sigmaaldrich.com Similar strategies could be adapted for the large-scale production of this compound. Practical and scalable syntheses for related piperidine (B6355638) derivatives have also been demonstrated on a 100-gram scale, highlighting the feasibility of scaling up complex heterocyclic compound production. fishersci.no

The industrial applications of the broader class of pyridinium (B92312) compounds are vast and well-documented. nih.gov They are used as intermediates in the manufacturing of pharmaceuticals, agrochemicals like the herbicides diquat (B7796111) and paraquat (B189505), and dyes. fishersci.ca Pyridine (B92270) itself is a crucial solvent and reagent in the chemical industry. fishersci.cawikidata.org Dipyridinium derivatives, due to their surfactant properties, also find use in detergents, emulsifiers, and as corrosion inhibitors. cenmed.comguidetopharmacology.org As research into the unique properties of this compound continues, it is poised to find its niche within these established industrial domains, potentially as a specialized component in electrochromic devices, redox flow batteries, or as a redox mediator in industrial catalysis. fishersci.no

Integration in Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both material classes, such as the processability and functionality of organic molecules with the stability and electronic properties of inorganic frameworks. Dipyridinium cations, including this compound, are excellent candidates for the organic component in such hybrids.

Researchers have successfully synthesized novel organic-inorganic hybrid materials by combining dipyridinium cations with metal-halide anions like tetrachloridocobaltate(II) and tetrachloridozincate(II). fishersci.co.uk These materials often exhibit three-dimensional networks stabilized by hydrogen bonding and π-π stacking interactions. fishersci.co.uk Similarly, hybrid compounds have been formed with polyoxometalates, such as the self-assembly of 1,1′-dibutyl-4,4′-bipyridinium cations with octamolybdate anions. herts.ac.uk

The development of one-dimensional lead halide hybrid perovskites has also been achieved using substituted imidazo[1,5-a]pyridinium cations, demonstrating that the organic cation plays a crucial role in modulating the structure and optical properties of the resulting material. uni.lu The integration of this compound into such hybrid systems could yield materials with novel photophysical or electronic properties, with potential applications in optoelectronics, photovoltaics, and catalysis. nih.gov Studies on the photoreduction of viologen derivatives using CdS quantum dots highlight the synergy between the organic mediator and the inorganic nanocrystal in artificial photosynthetic systems.

Exploration of Self-Healing and Adaptive Materials Incorporating Redox-Active Moieties

The development of materials that can autonomously repair damage is a rapidly advancing field of materials science. Redox-active moieties, like the dipyridinium unit in this compound, are being explored for their potential to impart self-healing and adaptive capabilities to polymers.

The principle often relies on incorporating reversible bonds into the polymer network that can break and reform in response to a stimulus. The redox activity of viologens can be harnessed to trigger such reversible processes. For example, a change in the redox state of the dipyridinium unit could influence dynamic covalent bonds, such as disulfide exchanges or Diels-Alder reactions, which are common mechanisms for self-healing. nih.gov While much of the research has focused on other reversible chemistries like those based on disulfide bonds or hydrogen bonding, the unique electrochemical properties of dipyridinium compounds offer a new avenue for creating multi-stimuli responsive self-healing systems. nih.govnih.gov

The incorporation of redox-active polymers into materials can create systems with tunable charge transport and adaptive functionalities. By integrating this compound into polymer backbones or as pendant groups, it may be possible to create robust materials that not only self-heal but also adapt their properties, such as conductivity or mechanical strength, in response to their electrochemical environment. This could lead to the development of advanced coatings, resilient electronic components, and next-generation soft robotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pdq dibromide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a literature review to identify existing protocols (e.g., solvent systems, catalysts, temperature ranges). Use Design of Experiments (DoE) to optimize variables like molar ratios, reaction time, and temperature. Characterize intermediates via TLC or HPLC to monitor progress. Validate purity using melting point analysis and NMR spectroscopy .

- Example Table :

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM/EtOH | 25 | 62 | 98.5 |

| THF/H₂O | 50 | 78 | 99.1 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Combine XRD for crystal structure determination, / NMR for functional group analysis, and mass spectrometry (ESI-MS) for molecular weight confirmation. UV-Vis and IR spectroscopy can elucidate electronic transitions and bonding patterns. Cross-validate results with computational simulations (e.g., DFT) .

Q. How does this compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled environments (40°C/75% RH, UV light). Monitor degradation via HPLC and track changes in melting points. Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to probe rate-determining steps. Use in-situ IR or Raman spectroscopy to identify transient intermediates. Compare experimental data with DFT-calculated transition states to validate mechanisms .

Q. How can computational modeling resolve contradictions in this compound’s reported catalytic activity?

- Methodological Answer : Perform meta-analysis of published data to identify outliers. Use molecular dynamics (MD) simulations to assess solvent effects or ligand dissociation dynamics. Validate models by replicating disputed experiments under controlled conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, including critical process parameter (CPP) identification. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., purity of precursors) with final product quality .

Q. How do steric and electronic modifications of this compound influence its bioactivity in pharmacological assays?

- Methodological Answer : Synthesize derivatives with targeted substituents (e.g., electron-withdrawing groups) and evaluate their IC₅₀ values in cell-based assays. Use QSAR models to correlate structural features with activity, ensuring rigorous statistical validation .

Methodological Frameworks

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Experimental Design : Align with PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to structure hypotheses .

Authoritative Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.